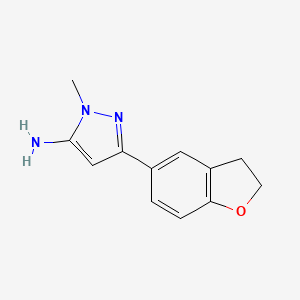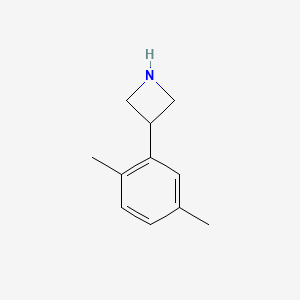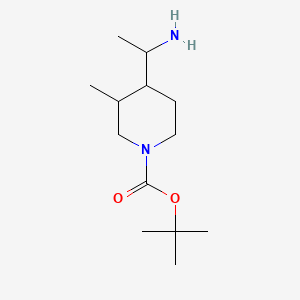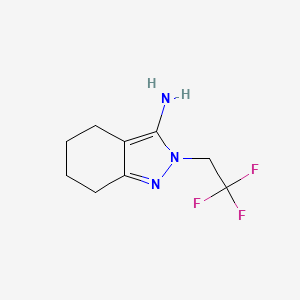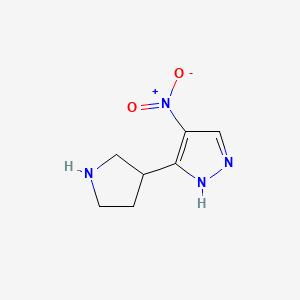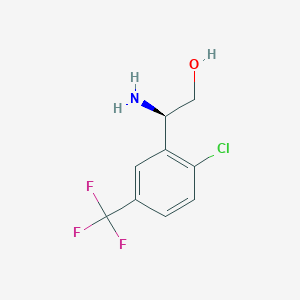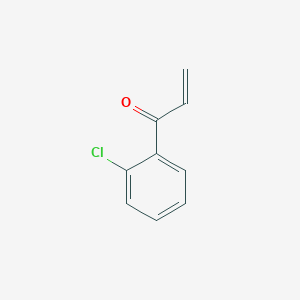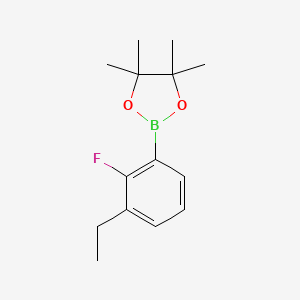
1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is a heterocyclic organic compound that features a pyrazole ring substituted with an aminoethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminoethylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in coordination with metal ions, affecting various biochemical pathways.
類似化合物との比較
- 1-(2-aminoethyl)-1H-imidazole-4-carboxylic acid dihydrochloride
- 1-(2-aminoethyl)-1H-pyrrole-4-carboxylic acid dihydrochloride
- 1-(2-aminoethyl)-1H-pyrazole-3-carboxylic acid dihydrochloride
Uniqueness: 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets
特性
分子式 |
C6H11Cl2N3O2 |
|---|---|
分子量 |
228.07 g/mol |
IUPAC名 |
1-(2-aminoethyl)pyrazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c7-1-2-9-4-5(3-8-9)6(10)11;;/h3-4H,1-2,7H2,(H,10,11);2*1H |
InChIキー |
DOBKTJKOGMPNCT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NN1CCN)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
